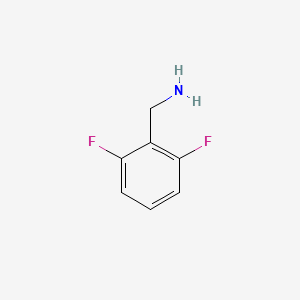

2,6-Difluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCUDKMMPTXMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219486 | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69385-30-4 | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69385-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069385304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5SCB3F4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,6-Difluorobenzylamine from 2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2,6-difluorobenzylamine, a key intermediate in pharmaceutical development, from 2,6-difluorobenzonitrile (B137791). The unique properties conferred by the fluorine atoms make this compound a valuable building block in the creation of novel therapeutics, particularly in the areas of neurological and psychiatric disorders.[1] This document provides a comparative analysis of various synthetic methodologies, detailed experimental protocols for established methods, and a discussion of their relative merits.

Comparative Analysis of Synthetic Routes

The reduction of the nitrile group in 2,6-difluorobenzonitrile to a primary amine is the core transformation in the synthesis of this compound. Several methods have been successfully employed to achieve this, primarily centered around catalytic hydrogenation and chemical reduction with hydride reagents. The choice of method often depends on factors such as scale, safety considerations, and desired purity. A summary of the key quantitative data for prominent methods is presented below.

| Method | Reagents & Catalyst | Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | H₂, Raney Nickel | Hexane (B92381) | 130 | 30-40 | 2.5 | 94.6 | 99.2 | [2][3] |

| Catalytic Hydrogenation | H₂, 5% Palladium on Carbon | Ethanol, Concentrated HCl | Room Temp. | ~1.4 (20 psi) | 48 | High | High | [4] |

| Chemical Reduction | Sodium Borohydride (B1222165), Dimethyl Sulfate | Tetrahydrofuran (THF) | Not specified | N/A | Not specified | - | - | [2] |

| Chemical Reduction | Borane-THF Complex (BH₃-THF) | Tetrahydrofuran (THF) | ~60-65 (reflux) | N/A | Not specified | - | - | |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Not specified | N/A | Not specified | - | - |

Note: Specific yield and purity data for the reduction of 2,6-difluorobenzonitrile using borohydride and borane-based methods were not explicitly found in the surveyed literature, indicating a potential area for further research and optimization. Lithium Aluminum Hydride is a very powerful reducing agent for nitriles but is noted to be hazardous and difficult to handle for large-scale industrial production.[2][3]

Experimental Protocols

Detailed methodologies for the most well-documented and effective synthesis routes are provided below.

Method 1: Catalytic Hydrogenation with Raney Nickel

This method offers high yield and purity, making it suitable for industrial applications.[2][3]

Materials:

-

2,6-difluorobenzonitrile

-

Raney Nickel (washed with 99% ethanol)

-

Hexane

-

High-pressure autoclave with stirring mechanism

-

Filtration apparatus

-

Rotary evaporator and vacuum distillation setup

Procedure:

-

In a 1 L autoclave, charge 150 g of 2,6-difluorobenzonitrile, 150 g of hexane, and 7.5 g of Raney Nickel (previously washed with 99% ethanol).

-

Seal the autoclave and purge the system with nitrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to a pressure of 30-40 kg/cm ² (~29-39 atm).

-

Heat the reaction mixture to 130°C with constant stirring.

-

Maintain these conditions for 2.5 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to separate the Raney Nickel catalyst.

-

Recover the hexane solvent from the filtrate by distillation.

-

Purify the resulting crude product by distillation under reduced pressure to obtain this compound (boiling point: 82°C at 25 mmHg).

Method 2: Catalytic Hydrogenation with Palladium on Carbon

This procedure is conducted under milder conditions compared to the Raney Nickel method and results in the hydrochloride salt of the product.[4][5]

Materials:

-

2,6-difluorobenzonitrile

-

5% Palladium on Carbon (50% water-wet)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Diethyl ether

-

Filtration apparatus

Procedure:

-

In a suitable pressure vessel, combine 5.00 g of 2,6-difluorobenzonitrile, 1.0 g of 50% water-wet 5% palladium on carbon catalyst, 100 ml of concentrated HCl, and 100 ml of absolute ethanol.

-

Place the vessel in a hydrogenation apparatus and shake at room temperature under a hydrogen pressure of 20 lbs (~1.4 atm) for 48 hours.

-

Upon completion, carefully vent the hydrogen pressure.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Dilute the filtrate with 500 ml of diethyl ether and allow it to stand.

-

The desired product, this compound hydrochloride, will precipitate as colorless crystals.

-

Collect the crystals by filtration. (Melting point: 197-200°C).

Visualizing the Synthesis and Application

The following diagrams illustrate the synthetic process and the role of this compound as a key building block in drug development.

Caption: Synthetic workflow from 2,6-difluorobenzonitrile to a final drug product.

Caption: Relationship between different synthetic routes to this compound.

Conclusion

The synthesis of this compound from 2,6-difluorobenzonitrile is a well-established transformation with several viable routes. Catalytic hydrogenation, particularly with Raney Nickel, offers a high-yield and high-purity method suitable for larger-scale production. The use of Palladium on Carbon provides a milder alternative. While chemical reductions with borohydrides and boranes are common for nitrile reductions, specific, optimized protocols for 2,6-difluorobenzonitrile are less documented in readily available literature, presenting an opportunity for further process development. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or production campaign, including scale, available equipment, safety protocols, and desired final product specifications.

References

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 4. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzylamine is a fluorinated organic compound of significant interest in medicinal chemistry and organic synthesis. The presence of two fluorine atoms ortho to the aminomethyl group imparts unique electronic and steric properties, influencing its reactivity, basicity, and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the broader chemical sciences.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 69385-30-4[1][2][3] |

| Molecular Formula | C₇H₇F₂N[1][2] |

| Molecular Weight | 143.13 g/mol [3] |

| IUPAC Name | (2,6-Difluorophenyl)methanamine[2] |

| Synonyms | Benzenemethanamine, 2,6-difluoro-[2] |

| InChI | 1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2[3] |

| InChI Key | PQCUDKMMPTXMAL-UHFFFAOYSA-N[3] |

| SMILES | NCc1c(F)cccc1F[3] |

| EC Number | 273-983-9[3] |

| MDL Number | MFCD00010144[1][3] |

| PubChem CID | 123563[1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 174 - 177 °C[2] |

| Density | 1.197 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.493[3] |

| Solubility | Very soluble in water[2] |

| pKb | 5.48[2] |

| Flash Point | 66 °C (150.8 °F) - closed cup[3] |

| Vapor Pressure | 1.3 mmHg at 25 °C[2] |

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the hydrochloride salt of this compound via the catalytic hydrogenation of 2,6-difluorobenzonitrile (B137791).

Materials:

-

2,6-Difluorobenzonitrile

-

5% Palladium on carbon (50% water-wet)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Diethyl ether

-

Hydrogen gas supply

-

Parr shaker or similar hydrogenation apparatus

Procedure: [4]

-

In a suitable pressure vessel, combine 5.00 g of 2,6-difluorobenzonitrile, 1.0 g of 50% water-wet 5% palladium on carbon catalyst, 100 mL of concentrated HCl, and 100 mL of absolute ethanol.

-

Seal the vessel and connect it to a Parr shaker apparatus.

-

Pressurize the vessel with hydrogen gas to 20 psi.

-

Shake the mixture at room temperature for 48 hours.

-

After the reaction is complete, carefully vent the hydrogen gas and filter the mixture to remove the palladium catalyst.

-

Dilute the filtrate with 500 mL of diethyl ether and allow it to stand.

-

The desired product, this compound hydrochloride, will precipitate as colorless crystals.

-

Collect the crystals by filtration and dry them. The expected melting point is 197-200 °C.

Synthesis of this compound (Free Base)

This protocol outlines an industrial-scale synthesis of the free base from 2,6-difluorobenzonitrile using Raney Nickel as a catalyst.

Materials:

-

2,6-Difluorobenzonitrile

-

Raney Nickel (Ra-Ni), washed with 99% ethanol

-

Nitrogen gas

-

Hydrogen gas supply

-

Autoclave (1 L capacity)

-

Distillation apparatus

Procedure: [5]

-

Charge a 1 L autoclave with 150 g of 2,6-difluorobenzonitrile, 150 g of hexane, and 7.5 g of Raney Nickel (previously washed with 99% ethanol).

-

Purge the autoclave with nitrogen gas.

-

Pressurize the autoclave with hydrogen gas to a pressure of 30 to 40 kg/cm ².

-

Heat the reaction mixture to 130 °C and maintain for 2.5 hours.

-

After the reaction is complete, cool the autoclave and vent the excess hydrogen gas.

-

Filter the reaction mixture to separate the catalyst.

-

Recover the hexane by distillation.

-

Purify the resulting liquid by distillation under reduced pressure to obtain this compound (boiling point: 82 °C at 25 mmHg).

Analytical and Spectroscopic Data

General Protocols for Physical Property Determination

-

Boiling Point: The boiling point can be determined using a Thiele tube apparatus. A small amount of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

-

Density: The density can be measured by accurately weighing a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a standard temperature (20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is recorded on an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the proton signals provide information about the structure of the molecule.

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, a concentrated solution of the sample in a deuterated solvent is used. The spectrum provides information about the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The IR spectrum is recorded, showing characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, allowing for identification and purity assessment.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The fluorine atoms at the ortho positions have a significant electron-withdrawing inductive effect, which is expected to decrease the basicity of the amine compared to benzylamine.

The amine functionality allows this compound to participate in a variety of chemical reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Guanidinylation: It serves as a precursor for the synthesis of guanidine (B92328) derivatives, which are important in medicinal chemistry.

-

Formation of Imines (Schiff Bases): Condensation with aldehydes and ketones.

The presence of the fluorine atoms can also influence the metabolic stability of molecules derived from this compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmacologically active compounds.

Synthesis of 2,6-difluorobenzyl-guanidine hydrochloride

This compound can be used as a starting material for the synthesis of 2,6-difluorobenzyl-guanidine hydrochloride, a fragment found in various bioactive molecules.

Synthesis of (Z)-N¹-(2,6-difluorobenzyl)-N²-(2-amino-1,2-dicyanovinyl)formamidine

This compound, synthesized from this compound, is another example of its utility in creating more complex molecular architectures for potential pharmaceutical applications.

Visualizations

Synthesis Workflow

References

Spectroscopic data for 2,6-Difluorobenzylamine (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Difluorobenzylamine (CAS No: 69385-30-4), a versatile chemical intermediate widely used in pharmaceutical development and organic synthesis.[1] The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for clarity and ease of comparison.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for this compound. While the mass spectrometry data is derived from public databases, the NMR and IR data presented below are illustrative, based on the compound's structure and typical spectroscopic values, as specific peak lists are often held within subscription-based databases. Researchers should consult databases such as SpectraBase and the NIST Chemistry WebBook for verified spectra.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aminomethyl protons, the exchangeable amine protons, and the aromatic protons on the disubstituted ring.

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20 - 7.35 | Multiplet (m) | 1H | Ar-H (para) |

| ~6.85 - 7.00 | Multiplet (m) | 2H | Ar-H (meta) |

| ~3.95 | Singlet (s) | 2H | -CH₂- |

| ~1.60 | Broad Singlet (s) | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data is illustrative.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows distinct signals for the benzylic carbon, and the four unique carbon environments of the difluorinated aromatic ring.

Table 2: Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~161.5 (d, ¹JCF ≈ 245 Hz) | C2 / C6 (ipso-F) |

| ~129.0 (t, ³JCCF ≈ 10 Hz) | C4 (para) |

| ~115.0 (t, ²JCCF ≈ 20 Hz) | C1 (ipso-CH₂) |

| ~111.5 (d, ²JCCF ≈ 25 Hz) | C3 / C5 (meta) |

| ~35.0 | -CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ (77.2 ppm). Data is illustrative.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bonds of the amine, C-H bonds of the aromatic ring and methylene (B1212753) group, and the characteristic strong C-F bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 3500 | Medium, Broad | N-H Stretch (Amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2950 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1600 - 1620 | Strong | C=C Aromatic Ring Stretch |

| 1450 - 1500 | Strong | C=C Aromatic Ring Stretch |

| 1200 - 1300 | Strong | C-N Stretch |

| 1000 - 1100 | Strong | C-F Stretch |

Sample Preparation: Neat liquid or KBr pellet. Data is illustrative.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For this compound (Molecular Weight: 143.13 g/mol ), electron ionization (EI) would be a common technique.[3][7]

Table 4: Mass Spectrometry Data (GC-MS) for this compound

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 142 | High | [M-H]⁺ |

| 123 | High | [M-H-HF]⁺ or [C₇H₄F]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Source: PubChem.[7]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Weigh approximately 15-25 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve maximum homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (unless splitting from fluorine is observed).[8]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.2 ppm.[5]

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place one to two drops of neat this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, creating a thin liquid film sandwiched between the plates.

-

-

Sample Preparation (ATR) : Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a single drop of the sample directly onto the ATR crystal.

-

Data Acquisition :

-

First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the prepared sample holder into the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing : The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : For a typical GC-MS analysis, dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). Inject the solution into the gas chromatograph (GC) inlet, where it is vaporized and separated on the GC column.

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Spectrum Generation : A detector counts the ions at each m/z value, generating a mass spectrum that plots relative ion abundance versus m/z.

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound | C7H7F2N | CID 123563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

Crystal Structure Analysis of 2,6-Difluorobenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2,6-difluorobenzylamine derivatives. The strategic incorporation of the 2,6-difluorobenzyl moiety is of significant interest in medicinal chemistry due to its ability to influence molecular conformation and biological activity. This document outlines the experimental protocols for the synthesis and crystallographic analysis of these compounds, presents key crystallographic data for representative derivatives, and discusses the implications of their solid-state structures.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of two fluorine atoms in the ortho positions of the benzyl (B1604629) ring introduces unique electronic and steric properties. These fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, and can significantly impact the conformational preferences of the molecule. Understanding the three-dimensional structure of this compound derivatives through single-crystal X-ray diffraction is paramount for rational drug design and the development of new chemical entities with enhanced efficacy and specificity.

This guide focuses on the crystallographic analysis of two key derivatives: Rufinamide, an approved antiepileptic drug, and its precursor, Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from the synthesis of the target compound to the final refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of this compound derivatives often starts from 2,6-difluorobenzyl bromide, which can be prepared from 2,6-difluorotoluene. The subsequent reaction with a suitable nucleophile, followed by purification, yields the desired derivative.

Synthesis of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate:

A solution of 2-(azidomethyl)-1,3-difluorobenzene (B1279031) and ethyl propiolate in ethanol (B145695) is heated under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is recrystallized from a petroleum ether-methanol mixture to yield crystals suitable for X-ray diffraction[1].

Crystallization of Rufinamide:

Rufinamide can be crystallized from dimethylformamide (R-DMF) to obtain single crystals suitable for X-ray analysis[2][3].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation. The crystal is mounted and maintained at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations. The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for Rufinamide and its ethyl ester precursor.

Table 1: Crystal Data and Structure Refinement for Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁F₂N₃O₂ |

| Formula Weight | 267.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4540 (19) |

| b (Å) | 10.963 (2) |

| c (Å) | 12.167 (2) |

| α (°) | 90 |

| β (°) | 93.21 (3) |

| γ (°) | 90 |

| Volume (ų) | 1259.1 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Table 2: Crystal Data for Rufinamide [2][3]

| Parameter | Value |

| Chemical Formula | C₁₀H₈F₂N₄O |

| Formula Weight | 238.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Z | 2 |

Table 3: Selected Bond Lengths and Angles for the 2,6-Difluorobenzyl Moiety (Illustrative)

| Bond/Angle | Typical Length (Å) / Angle (°) |

| C-F | 1.34 - 1.36 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-CH₂ | 1.50 - 1.52 |

| C-C-F (endo) | ~118 - 120 |

| F-C-C-C (torsion) | Variable |

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound derivatives.

Caption: Experimental workflow for crystal structure analysis.

Caption: Structure-property-activity relationship.

Discussion

The crystal structure of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate reveals a dihedral angle of 73.74 (9)° between the triazole and the 2,6-difluorophenyl rings[1]. This significant twist is a direct consequence of the steric hindrance imposed by the two ortho-fluorine atoms. This conformational restriction is a key feature of the 2,6-difluorobenzyl moiety and plays a crucial role in defining the overall shape of the molecule and its potential interactions with biological targets.

In the case of Rufinamide, the crystal packing is stabilized by intermolecular hydrogen bonds, with the asymmetric unit cell containing two independent molecules[2][3]. The solid-state conformation of Rufinamide is critical to its physicochemical properties, such as solubility, which in turn affects its bioavailability and therapeutic efficacy.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. The data presented for Rufinamide and its precursor highlights the profound influence of the 2,6-difluorobenzyl group on molecular geometry. This structural information is fundamental for understanding the structure-activity relationships of this class of compounds and for the rational design of new therapeutic agents with improved pharmacological profiles. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

References

Quantum Chemical Blueprint of 2,6-Difluorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,6-Difluorobenzylamine is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene (B151609) ring profoundly influences its electronic structure, lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1] A thorough understanding of its quantum chemical properties is paramount for predicting its reactivity, molecular interactions, and spectroscopic characteristics. This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of this compound, outlining established computational methodologies and presenting expected key findings.

Computational Methodology

The quantum chemical calculations detailed herein are based on widely accepted protocols for the theoretical study of fluorinated aromatic compounds. Density Functional Theory (DFT) is the chosen method due to its excellent balance of computational cost and accuracy for systems of this nature.

Experimental Protocols:

-

Geometry Optimization: The initial 3D structure of this compound is subjected to geometry optimization to locate the global minimum on the potential energy surface. A common and reliable level of theory for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[2][3] This combination effectively accounts for electron correlation and provides a good description of both core and valence electrons, including polarization and diffuse functions, which are crucial for describing the electronegative fluorine atoms and the amine group.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[5][6]

-

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating the NMR chemical shifts (¹H, ¹³C, ¹⁹F) of the molecule.[7] These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and conformational analysis of this compound and its derivatives.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of the electronic transitions.

-

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters (Representative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | Value | ||

| C-C (aromatic) | Value | ||

| C-C (alkyl) | Value | ||

| C-N | Value | ||

| N-H | Value | ||

| C-H (aromatic) | Value | ||

| C-H (alkyl) | Value | ||

| C-C-F | |||

| C-C-C (aromatic) | |||

| C-C-N | |||

| H-N-H | |||

| F-C-C-N | |||

| C-C-N-H |

Note: Specific values are dependent on the exact level of theory and basis set used.

Table 2: Calculated Vibrational Frequencies (Representative Major Modes)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(N-H) | Value | N-H stretching |

| ν(C-H) aromatic | Value | Aromatic C-H stretching |

| ν(C-H) alkyl | Value | Alkyl C-H stretching |

| ν(C=C) aromatic | Value | Aromatic C=C stretching |

| ν(C-F) | Value | C-F stretching |

| δ(CH₂) | Value | CH₂ scissoring |

| δ(NH₂) | Value | NH₂ scissoring |

Note: These are predicted harmonic frequencies and may require scaling for direct comparison with experimental data.

Table 3: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Table 4: Predicted Spectroscopic Data (Representative)

| Spectrum | Peak Position | Description |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons, CH₂ protons, NH₂ protons |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons, CH₂ carbon |

| ¹⁹F NMR | Chemical Shift (ppm) | Fluorine atoms |

| UV-Vis | λ_max (nm) | Electronic transition (e.g., π → π*) |

Visualizations

Molecular Structure and Atom Numbering

References

An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-difluorobenzylamine, a critical parameter for its application in pharmaceutical development, organic synthesis, and material science. While specific quantitative solubility data in a broad range of organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a framework for data presentation.

Physicochemical Properties and Predicted Solubility Profile

This compound (CAS No: 69385-30-4) is a colorless to almost colorless liquid with a molecular formula of C₇H₇F₂N and a molecular weight of 143.13 g/mol .[1][2][3] Its chemical structure, featuring a benzene (B151609) ring substituted with two fluorine atoms and an aminomethyl group, dictates its solubility characteristics.

The presence of the polar amine group (-NH₂) suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the difluorinated benzene ring is nonpolar and hydrophobic, which would promote solubility in nonpolar organic solvents. The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, likely showing good solubility in a range of solvents with varying polarities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₂N | [1][3] |

| Molecular Weight | 143.13 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.197 g/mL at 25 °C | [2] |

| Boiling Point | 177 °C | [1] |

| Refractive Index | n20/D 1.493 | [2] |

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., Spectroscopic | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Spectroscopic | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., n-Hexane | e.g., 25 | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

This initial screening provides a rapid assessment of solubility and helps in selecting appropriate solvents for quantitative analysis.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, dichloromethane, n-hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a small, dry test tube.

-

Add the selected organic solvent dropwise (approximately 0.2 mL at a time) to the test tube.

-

After each addition, cap the test tube and vortex for 30-60 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Continue adding the solvent until the this compound completely dissolves or a total of 3 mL of the solvent has been added.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is ensured when undissolved solute remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the concentration obtained from the HPLC/GC analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the qualitative assessment of solubility.

Caption: Workflow for quantitative solubility determination.

By following the detailed protocols and utilizing the provided frameworks, researchers can generate the necessary solubility data for this compound to support their research and development endeavors.

References

An In-depth Technical Guide to the Thermochemical Properties of 2,6-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,6-difluorobenzylamine. Due to a lack of experimentally determined values in the current scientific literature, this guide focuses on computationally estimated data and outlines the standard experimental procedures for the determination of such properties.

Introduction to this compound

This compound is a fluorinated aromatic amine with applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring two fluorine atoms ortho to the aminomethyl group, imparts unique electronic properties that can influence its reactivity and biological activity. An understanding of its thermochemical properties is essential for process development, safety analysis, and computational modeling.

Thermochemical Data

The following table summarizes the estimated thermochemical data for this compound, as calculated by the Joback and Crippen methods.[2] It is crucial to note that these are predicted values and have not been experimentally verified.

| Thermochemical Property | Symbol (Unit) | Estimated Value | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° (kJ/mol) | -221.96 | Joback |

| Standard Enthalpy of Formation (gas) | ΔfH°gas (kJ/mol) | -332.65 | Joback |

| Enthalpy of Fusion | ΔfusH° (kJ/mol) | 18.51 | Joback |

| Enthalpy of Vaporization | ΔvapH° (kJ/mol) | 43.78 | Joback |

| Ideal Gas Heat Capacity | Cp,gas (J/mol·K) | Not Available | - |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.424 | Crippen |

Computational Estimation Methodologies

The thermochemical data presented in this guide were estimated using established computational methods. These methods provide valuable approximations in the absence of experimental data.

The Joback method is a group contribution method used for the estimation of various thermochemical and physical properties of pure components.[3][4] It is a valuable tool when experimental data is unavailable. The method involves dissecting the molecule into functional groups, with each group contributing a specific value to the overall property.

The general workflow for the Joback method is as follows:

Experimental Protocols for Thermochemical Data Determination

While experimental data for this compound is not currently available, the following section details a standard experimental protocol for determining the standard enthalpy of formation, a key thermochemical parameter.

Combustion calorimetry is a widely used experimental technique to determine the enthalpy of combustion of a substance.[5] From this value, the standard enthalpy of formation can be calculated using Hess's Law. For organic compounds containing fluorine, a rotating bomb calorimeter is often employed to ensure that the combustion products, including hydrofluoric acid, are in a well-defined final state.[6][7]

Detailed Experimental Protocol (General):

-

Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet and placed in a crucible (typically made of platinum).

-

Bomb Preparation: A small, known amount of water is added to the bomb to dissolve the gaseous combustion products. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen, and finally filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Analysis of Combustion Products: After the experiment, the contents of the bomb are analyzed to quantify the amounts of nitric acid (from any residual nitrogen) and hydrofluoric acid formed.

-

Calculation: The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[7] The enthalpy of combustion of the sample is then calculated from the temperature change and the heat capacity of the calorimeter, with corrections applied for the heat of formation of nitric acid and hydrofluoric acid. The standard enthalpy of formation is then derived using Hess's Law.

Conclusion

This technical guide has presented the currently available, albeit estimated, thermochemical data for this compound. The provided computational and experimental workflows offer a clear understanding of how such data is generated. For drug development and process safety, it is highly recommended that experimental determinations of the key thermochemical properties of this compound be undertaken to validate and refine the estimated values presented herein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (CAS 69385-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 5. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 6. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Blueprint: An In-Depth Technical Guide to the Interactions of 2,6-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzylamine and its derivatives represent a class of molecules with significant potential in pharmaceutical development, particularly as antibacterial agents targeting the Filamentous temperature-sensitive protein Z (FtsZ). The strategic placement of fluorine atoms on the benzyl (B1604629) ring imparts unique physicochemical properties that enhance biological activity, including conformational rigidity and improved binding interactions. This technical guide provides a comprehensive overview of the molecular modeling of this compound interactions, detailing experimental and computational methodologies, presenting key quantitative data, and visualizing the underlying biological and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Derivatives as FtsZ Inhibitors

The following table summarizes the biological activity of a series of 2,6-difluorobenzamide (B103285) derivatives, highlighting their inhibitory effects on FtsZ and their antibacterial efficacy.

| Compound ID | R Group | Target Organism | MIC (µg/mL) | IC50 (µM) | Binding Affinity (Kd, µM) | Reference |

| DFMBA | 3-methoxy | Staphylococcus aureus | - | - | 0.67 ± 0.05 | [1] |

| Compound 18 | 3-chlorobenzyl | Bacillus subtilis | - | - | 1.3 | [2] |

| Compound 20 | 3-trifluoromethylbenzyl | Bacillus subtilis | - | - | 0.7 | [3][2] |

| PC190723 | 2-chloro-4-pyridyl | Staphylococcus aureus | 1 | - | - |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; Kd: Dissociation Constant. DFMBA: 2,6-difluoro-3-methoxybenzamide.

Experimental and Computational Protocols

A multi-faceted approach combining computational and experimental techniques is crucial for a thorough understanding of this compound interactions at the molecular level.

Molecular Docking Protocol (Utilizing AutoDock)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock.[4]

-

Preparation of the Receptor (FtsZ):

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 4DXD for S. aureus FtsZ).[5]

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Save the prepared receptor structure in PDBQT format.

-

-

Preparation of the Ligand (this compound derivative):

-

Generate the 3D structure of the ligand using a molecular builder.

-

Minimize the ligand's energy using a suitable force field (e.g., MMFF94).

-

Detect the root, assign rotatable bonds, and set the torsion angles.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a grid box that encompasses the binding site of the receptor. The allosteric site in the interdomain cleft is a common target for benzamide (B126) inhibitors.[5]

-

Set the grid parameters (center and dimensions) to cover the region of interest.

-

-

Running the Docking Simulation:

-

Use AutoGrid to pre-calculate the grid maps for various atom types.

-

Use AutoDock to perform the docking calculations, employing a genetic algorithm to explore different ligand conformations and orientations within the grid box.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy and clustering of the docked poses.

-

Visualize the protein-ligand interactions of the best-ranked poses to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics Simulation Protocol (Utilizing GROMACS)

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[6][7][8][9]

-

System Preparation:

-

Prepare the protein and ligand files as described in the molecular docking protocol.

-

Generate the topology files for the protein (using a force field like CHARMM36) and the ligand (using a tool like the CGenFF server).

-

Combine the protein and ligand coordinate and topology files.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

-

Solvate the system with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature.

-

-

-

Production MD Run:

-

Run the production simulation for a desired length of time (e.g., 100 ns or more) without restraints.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to study the stability of the protein-ligand complex (RMSD), flexibility of the protein (RMSF), and specific intermolecular interactions over time.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-ligand complex.

-

Crystallization: Co-crystallize the purified FtsZ protein with the this compound derivative.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the complex. The crystal structure of S. aureus FtsZ in complex with a 2,6-difluorobenzamide inhibitor has been determined, revealing the binding mode in the allosteric site.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution.[10][11][12][13][14]

-

Sample Preparation: Prepare samples of ¹⁵N-labeled protein and the unlabeled ligand.

-

Titration Experiments: Record a series of ¹H-¹⁵N HSQC spectra of the protein upon titration with increasing concentrations of the ligand.

-

Data Analysis: Monitor chemical shift perturbations (CSPs) of the protein's amide signals to identify the binding site. The magnitude of the CSPs can be used to determine the binding affinity (Kd).

Mandatory Visualizations

References

- 1. The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 7. m.youtube.com [m.youtube.com]

- 8. LigParGen Server [zarbi.chem.yale.edu]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. benchchem.com [benchchem.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]

Methodological & Application

Application Notes and Protocols: The Role of 2,6-Difluorobenzylamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-difluorobenzylamine as a versatile building block in the synthesis of pharmaceutical intermediates. This document details its application in the development of novel therapeutic agents, including Retinoic Acid-Related Orphan Receptor γt (RORγt) inverse agonists for inflammatory diseases and Copper Amine Oxidase (CAO) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The strong electron-withdrawing nature of fluorine can significantly influence the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and better target engagement of the final drug product. This document explores two distinct applications of this compound in the synthesis of pharmaceutical intermediates targeting inflammatory diseases and enzymatic pathways.

Application 1: Synthesis of RORγt Inverse Agonists

Retinoic Acid-Related Orphan Receptor γt (RORγt) is a key transcription factor that plays a crucial role in the differentiation of T-helper 17 (Th17) cells.[1][2][3] Th17 cells are implicated in the pathology of various autoimmune and inflammatory diseases, making RORγt a significant therapeutic target.[4][5] Inverse agonists of RORγt can suppress the pro-inflammatory Th17/IL-17A pathway, offering a promising strategy for the treatment of these conditions.[4] The 2,6-difluorobenzyl ether moiety has been identified as a key structural feature in a series of potent and selective RORγt inverse agonists.[6]

Signaling Pathway: RORγt in Th17 Cell Differentiation and Inflammation

The following diagram illustrates the central role of RORγt in the Th17 signaling pathway. Upon activation by cytokines such as IL-6 and TGF-β, naïve T-cells upregulate RORγt. RORγt then drives the transcription of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, leading to an inflammatory response. RORγt inverse agonists block this transcriptional activity, thereby reducing the production of these inflammatory mediators.[4]

Experimental Workflow: Synthesis of 2,6-Difluorobenzyl Ether Intermediate

The synthesis of RORγt inverse agonists involves the preparation of a key 2,6-difluorobenzyl ether intermediate from the corresponding alcohol derivative. This workflow outlines the general steps for this transformation.

Experimental Protocol: Synthesis of a 2,6-Difluorobenzyl Ether Derivative

This protocol is adapted from the synthesis of potent RORγt inverse agonists.[6]

Materials:

-

Alcohol precursor (e.g., a cyclopentyl alcohol derivative)

-

2,6-Difluorobenzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the alcohol precursor in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,6-difluorobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluorobenzyl ether derivative.

Quantitative Data:

The following table summarizes representative data for the synthesis of a 2,6-difluorobenzyl ether RORγt inverse agonist.[6]

| Compound ID | Precursor | Reagents | Solvent | Yield (%) | Purity |

| 26 | Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone alcohol derivative | 2,6-Difluorobenzyl bromide, NaH | DMF | Not explicitly stated, but described as a key step in the synthesis of a potent compound. | High purity after chromatography |

| 29 | Optimized phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone template | 2,6-Difluorobenzyl bromide, NaH | DMF | Good | High purity |

| 38 | Optimized phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone template | 2,6-Difluorobenzyl bromide, NaH | DMF | Good | High purity |

Application 2: Synthesis of Copper Amine Oxidase (CAO) Inhibitors

Copper Amine Oxidases (CAOs) are a family of enzymes that catalyze the oxidative deamination of primary amines, playing a role in various physiological processes.[7][8] Inhibition of CAOs has potential therapeutic applications. A series of 2,6-disubstituted benzylamine (B48309) derivatives have been synthesized and evaluated as reversible inhibitors of these enzymes.[7]

Signaling Pathway: Role of Copper Amine Oxidase

CAOs catalyze the oxidation of primary amines to aldehydes, producing ammonia (B1221849) and hydrogen peroxide as byproducts.[9] This enzymatic activity is involved in the metabolism of biogenic amines.[8] Inhibitors of CAOs can modulate these metabolic pathways.

Experimental Workflow: Synthesis of 2,6-Disubstituted Benzylamine Derivatives

The synthesis of 2,6-disubstituted benzylamine inhibitors involves the formylation of a 1,3-disubstituted benzene (B151609) precursor, followed by conversion to the corresponding benzylamine.

Experimental Protocol: Synthesis of 2,6-Dialkoxybenzylamines

This protocol describes a general method for the synthesis of 2,6-dialkoxybenzylamines, which are precursors to CAO inhibitors.[7]

Materials:

-

1,3-Dialkoxybenzene

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

Procedure:

Step 1: Synthesis of 2,6-Dialkoxybenzaldehyde

-

A solution of 1,3-dialkoxybenzene in anhydrous THF is cooled to -78 °C.

-

n-Butyllithium is added dropwise, and the mixture is stirred for 2 hours at this temperature.

-

Anhydrous DMF is added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The organic layer is dried and concentrated to give the crude 2,6-dialkoxybenzaldehyde, which can be purified by chromatography.

Step 2: Synthesis of 2,6-Dialkoxybenzaldehyde Oxime

-

A mixture of the 2,6-dialkoxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol is refluxed for 1 hour.

-

The mixture is cooled, and the product is collected by filtration.

Step 3: Synthesis of 2,6-Dialkoxybenzylamine

-

A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

-

A solution of the 2,6-dialkoxybenzaldehyde oxime in anhydrous diethyl ether is added dropwise.

-

The mixture is refluxed for 4 hours.

-

The reaction is carefully quenched with water and aqueous sodium hydroxide.

-

The solid is filtered off, and the filtrate is dried and concentrated to yield the 2,6-dialkoxybenzylamine.

Quantitative Data:

The following table summarizes representative yields for the synthesis of 2,6-dialkoxybenzylamine derivatives as CAO inhibitors.[7]

| Compound | R group | Overall Yield (%) |

| 6 | n-propoxy | Not explicitly stated |

| 7 | n-butoxy | Not explicitly stated |

| 8 | n-pentyloxy | Not explicitly stated |

| 10 | 3-hydroxypropoxy | Not explicitly stated |

| 11 | 4-hydroxybutoxy | Not explicitly stated |

| 12 | 5-hydroxypentyloxy | Not explicitly stated |

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of a diverse range of pharmaceutical compounds. The examples of RORγt inverse agonists and Copper Amine Oxidase inhibitors highlight the importance of the 2,6-disubstituted benzyl (B1604629) motif in designing molecules with specific biological activities. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics incorporating this versatile chemical scaffold.

References

- 1. pnas.org [pnas.org]

- 2. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]

- 9. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2,6-Difluorobenzylamine in Agrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,6-difluorobenzylamine and its derivatives in agrochemical research. It focuses on its role as a key intermediate in the synthesis of potent insecticides and herbicides, providing quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction: The Role of the 2,6-Difluoro Substituent

This compound is a versatile chemical intermediate widely utilized in the synthesis of agrochemicals.[1][2] The presence of two fluorine atoms in the ortho positions of the benzylamine (B48309) ring imparts unique properties to the resulting molecules. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, which can translate to higher efficacy and better performance of the final agrochemical product. While this compound itself is a crucial starting material, its derivatives, particularly 2,6-difluorobenzamide (B103285), are more direct precursors to a significant class of insecticides.

Application in Insecticide Research: Benzoylurea (B1208200) Insecticides

The most prominent application of this compound derivatives in the agrochemical sector is in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators (IGRs) by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton.[3] Consequently, insects exposed to these compounds are unable to molt properly, leading to mortality.

Two major insecticides derived from the 2,6-difluorobenzamide core are Hexaflumuron (B1673140) and Diflubenzuron (B1670561) .

Quantitative Data: Insecticidal Activity

The following tables summarize the biological activity of Hexaflumuron and Diflubenzuron against various insect pests.

Table 1: Quantitative Insecticidal Activity of Hexaflumuron

| Pest Species | Life Stage | Bioassay Method | Activity Metric | Value | Reference |

| Apolygus lucorum | 1st Instar Nymph | Artificial Diet | LC50 | 0.311 mg/L | [4] |

| Apolygus lucorum | 3rd Instar Nymph | Artificial Diet | LC50 | 0.337 mg/L | [4] |

| Apolygus lucorum | Adult | Artificial Diet | LC50 | 13.193 mg/L | [4] |

| Ephestia figulilella | 5th Instar Larvae | Spray | EC50 | 95.38 ppm | [5] |

| Xanthogaleruca luteola | 3rd Instar Larvae | Leaf Dip | LC50 (72h) | 122.02 ppm | [6] |

| Coccinella septempunctata | 2nd Instar Larvae | - | LR50 (72h) | 304 g a.i. ha⁻¹ | [7] |

Table 2: Quantitative Insecticidal Activity of Diflubenzuron

| Pest Species | Life Stage | Bioassay Method | Activity Metric | Value | Reference |

| Chironomus sp. | Larvae | Laboratory | LC50 | 0.019 g/L | [8][9] |

| Buenoa sp. | - | Laboratory | LC50 | 2.77 x 10⁻³ g/L | [8][9] |

| Bluegill sunfish | - | - | LC50 (96h) | 660 mg/L | [10] |

| Rainbow trout | - | - | LC50 (96h) | 240 mg/L | [10] |

| Channel catfish | - | - | LC50 (96h) | 180 mg/L | [10] |

Field Trial Data

Table 3: Summary of Field Trials for Hexaflumuron

| Target Pest | Crop/Location | Application Rate/Method | Efficacy | Reference |

| Subterranean Termites | Urban areas | Bait stations | Colony elimination in 7-16 months | [11] |

| Coptotermes formosanus | Trees | 100-200g of 10% bait per colony | Complete colony elimination in 28-42 days | [12][13] |

| Coptotermes curvignathus | Natural habitats/buildings | 0.5% baits | Colony activity ceased in 25-44 days | [14] |

Table 4: Summary of Field Trials for Diflubenzuron

| Target Pest | Habitat | Formulation | Application Rate | Efficacy | Reference | | :--- | :--- | :--- | :--- | :--- | | Culex quinquefasciatus | Cesspits | 25% WP | 25 g a.i./ha | >80% inhibition of adult emergence for 7-10 days |[15] | | Culex quinquefasciatus | Street drains | 25% WP | 50 g a.i./ha | >80% inhibition of adult emergence for 4-7 days |[15] | | Culex quinquefasciatus | Abandoned wells | 2% GR | 50 g a.i./ha | >80% inhibition of adult emergence for 7-21 days |[15] | | Locusts and Grasshoppers | Rangeland | Broadcast/Barriers | - | Maximum population control by 14 days |[16] |

Experimental Protocols: Synthesis and Biological Assays

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the foundational intermediate, this compound, from 2,6-difluorobenzonitrile.

Protocol 1: Synthesis of this compound Hydrochloride [17]

Materials:

-

2,6-difluorobenzonitrile

-

5% Palladium on carbon catalyst (50% water-wet)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol

-

Diethyl ether

-

Hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, combine 5.00 g of 2,6-difluorobenzonitrile, 1.0 g of 50% water-wet 5% palladium on carbon catalyst, 100 ml of concentrated HCl, and 100 ml of absolute ethanol.

-

Seal the vessel and shake at room temperature under 20 lbs. pressure of hydrogen for 48 hours.

-

After the reaction is complete, carefully vent the hydrogen and filter the mixture to remove the catalyst.

-

Dilute the filtrate with 500 ml of diethyl ether and allow it to stand.

-

Collect the resulting colorless crystals of this compound hydrochloride by filtration.

-

The melting point of the product is expected to be in the range of 197-200°C.

Synthesis of Benzoylurea Insecticides

The following protocols detail the synthesis of Diflubenzuron and Hexaflumuron starting from 2,6-difluorobenzamide.

Protocol 2: Synthesis of Diflubenzuron